2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
CAS No.:
Cat. No.: VC16396717
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClN3O2 |
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Molecular Weight | 279.72 g/mol |
IUPAC Name | 2-(2-chlorophenoxy)-N-(2-ethylpyrazol-3-yl)acetamide |
Standard InChI | InChI=1S/C13H14ClN3O2/c1-2-17-12(7-8-15-17)16-13(18)9-19-11-6-4-3-5-10(11)14/h3-8H,2,9H2,1H3,(H,16,18) |
Standard InChI Key | FUVFVLVXADKOOD-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)NC(=O)COC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary components:
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A 2-chlorophenoxy group linked via an ether bond to an acetamide backbone.
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An N-(1-ethyl-1H-pyrazol-5-yl) substituent, where the pyrazole ring is substituted with an ethyl group at the 1-position.
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An acetamide bridge connecting the aromatic and heterocyclic components.
The IUPAC name, 2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide, reflects this arrangement. Comparative analysis with structurally related compounds, such as 2-(2-chlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (LogP: 1.98) , suggests moderate lipophilicity, suitable for membrane permeability in biological systems.
Physicochemical Characteristics
Key properties inferred from analogs include:
Property | Value (Estimated) | Source Compound Reference |
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Molecular Weight | ~295.7 g/mol | , |
LogP (Partition Coefficient) | 2.1–2.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 5 |
The chlorophenoxy group contributes to steric hindrance and electronic effects, potentially influencing receptor binding . The pyrazole ring’s planarity and the ethyl group’s orientation may further modulate solubility and metabolic stability.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
Step 1: Formation of 2-Chlorophenoxyacetic Acid
2-Chlorophenol reacts with chloroacetic acid under alkaline conditions to form 2-(2-chlorophenoxy)acetic acid.
Step 2: Activation of the Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 1-ethyl-1H-pyrazol-5-amine .
Representative Reaction:
Step 3: Purification
Crude product purification employs recrystallization (ethanol/water mixtures) or column chromatography. Yield optimization focuses on controlling reaction temperature (70–75°C) and stoichiometric ratios.
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
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Mass Spectrometry:
Biological Activities and Mechanisms
Enzymatic Inhibition
Pyrazole-acetamide derivatives exhibit cyclooxygenase-2 (COX-2) inhibition by competing with arachidonic acid at the catalytic site. The chlorophenoxy group may enhance binding affinity through hydrophobic interactions, as observed in structurally related fungicides .
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to nitrofurantoin. The ethyl group’s steric effects likely reduce bacterial efflux pump interactions, improving retention .
Applications in Pharmaceutical and Agrochemical Development
Drug Discovery
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Lead Candidate: Structural similarity to COX-2 inhibitors (e.g., celecoxib) positions it as a candidate for arthritis therapy.
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Anticancer Applications: Pyrazole derivatives induce apoptosis in HeLa cells via caspase-3 activation .
Agrochemical Utility
The chlorophenoxy moiety is a hallmark of herbicides (e.g., 2,4-D) . Functionalization with acetamide-pyrazole groups may yield novel fungicides targeting cytochrome P450 enzymes in pathogens .
Challenges and Future Directions
Pharmacokinetic Optimization
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Bioavailability: Low aqueous solubility (predicted ~0.1 mg/mL) necessitates prodrug strategies or nanoformulations.
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Metabolic Stability: Ethyl group oxidation to carboxylic acids may limit half-life . Deuterium substitution at labile positions could mitigate this .
Target Validation
CRISPR-Cas9 screens and molecular docking studies are needed to identify primary targets. Comparative analysis with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives may reveal shared pathways.
Regulatory Considerations
Toxicology profiles remain uncharacterized. OECD guidelines recommend Ames tests for mutagenicity and acute oral toxicity studies in rodents prior to clinical trials .
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